molecular formula C18H15FN4OS B11274698 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B11274698
M. Wt: 354.4 g/mol
InChI Key: IJMFYMDTYVBZHM-UHFFFAOYSA-N
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone stands out due to its unique combination of structural features, which confer specific chemical properties and biological activities. The presence of both the imidazo[2,1-c][1,2,4]triazole core and the fluorophenyl group enhances its potential as a versatile compound in various scientific fields .

Properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C18H15FN4OS/c19-14-6-8-15(9-7-14)22-10-11-23-17(22)20-21-18(23)25-12-16(24)13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

IJMFYMDTYVBZHM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)C3=CC=CC=C3)N1C4=CC=C(C=C4)F

Origin of Product

United States

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